

Physical state and appearance of "Bis(dodecylthio)dimethylstannane"

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Compound of Interest

Compound Name: *Bis(dodecylthio)dimethylstannane*

Cat. No.: *B1600290*

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An In-depth Technical Guide to the Physical State and Appearance of **Bis(dodecylthio)dimethylstannane**

Introduction

Bis(dodecylthio)dimethylstannane (CAS No. 51287-84-4) is an organotin compound characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups. [1] As a member of the dithiostannane subclass, its chemistry is largely defined by the reactive tin-sulfur (Sn-S) bonds. [2] This compound serves as a versatile reagent and precursor in organic synthesis, particularly for creating carbon-sulfur bonds, and is utilized in materials science. [2][3] Its long dodecyl chains impart a significant hydrophobic character, influencing its physical properties and solubility. [1]

This technical guide provides a comprehensive overview of the physical and chemical properties of **Bis(dodecylthio)dimethylstannane**, details standard experimental methodologies for their determination, and illustrates its primary synthesis pathway. The information is intended for researchers, chemists, and professionals in drug development and materials science.

Physical and Chemical Properties

The physical state of **Bis(dodecylthio)dimethylstannane** is a clear, straw-colored, viscous liquid with a characteristic sulfurous odor. [4] It is stable under normal conditions but should be stored away from heat, direct sunlight, and bases. [4]

Data Summary

The key physicochemical properties of **Bis(dodecylthio)dimethylstannane** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	bis(dodecylsulfanyl)-dimethylstannane	[1][3]
CAS Number	51287-84-4	[1][3][5]
Molecular Formula	C ₂₆ H ₅₆ S ₂ Sn	[1][3][5]
Molecular Weight	551.6 g/mol	[1][3][5]
Physical State	Liquid	[4][5]
Appearance	Clear, straw-colored liquid	[4]
Odor	Characteristic of a sulfur compound	[4]
Boiling Point	275.3°C at 760 mmHg	[3][6]
Flash Point	87.8°C (Closed Cup)	
Solubility	Limited solubility in water; Soluble in organic solvents	

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of liquid chemical compounds like **Bis(dodecylthio)dimethylstannane**.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[7]

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] In this method, a sample is heated until it

boils, and the temperature at which the liquid re-enters a capillary tube upon cooling corresponds to its boiling point.[7]

- Methodology:
 - A few milliliters of the sample are placed into a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the sample tube.
 - The assembly is attached to a thermometer and placed in a Thiele tube filled with a heating oil (e.g., mineral oil).[7]
 - The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]
 - Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.
 - The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[9] The Pensky-Martens closed-cup test is a standard method for determining the flash point of various liquids.[9][10]

- Principle: The method involves heating a liquid sample in a closed cup and introducing an ignition source periodically. The temperature at which a flash is observed is the flash point. [10] Closed-cup methods are generally preferred for providing more conservative (lower) and precise results.[11]
- Methodology (ASTM D93):
 - The sample (approximately 75 mL) is placed into the test cup of the Pensky-Martens apparatus.[9]

- The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.[9][10]
- At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[10]
- The test is repeated until a distinct flash is observed inside the cup.
- The temperature at which the flash occurs is recorded as the flash point of the substance. [10]

Solubility Determination (Shake-Flask Method)

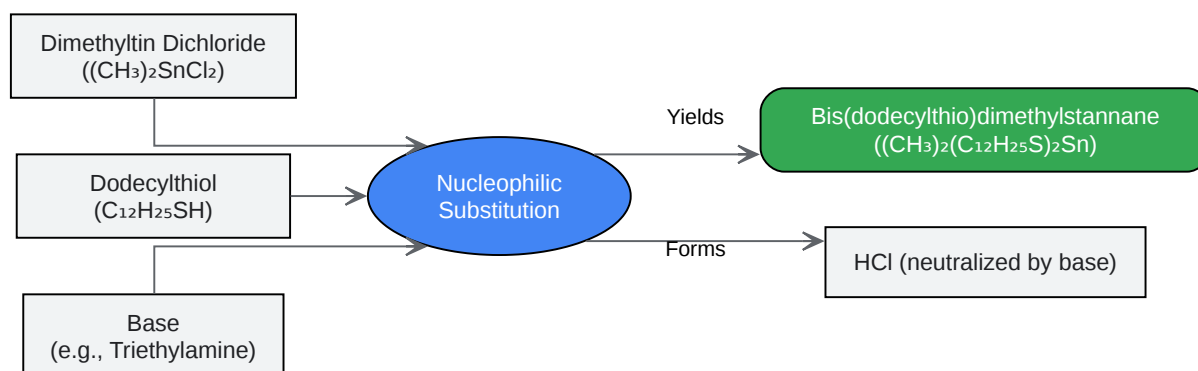
The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[12]

- Principle: An excess amount of the solute is agitated in a solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then measured.[12]
- Methodology:
 - An excess amount of **Bis(dodecylthio)dimethylstannane** is added to a flask containing a known volume of the solvent (e.g., water, or an organic solvent like ethanol).
 - The flask is sealed and placed in a shaker or agitator within a constant temperature bath (e.g., 25°C) to facilitate the dissolution process and reach equilibrium. This typically requires shaking for 24 to 72 hours.[12]
 - After equilibration, the mixture is allowed to stand, permitting the undissolved solid to settle.
 - A sample of the supernatant (the saturated solution) is carefully withdrawn, often using a syringe fitted with a filter to remove any suspended particles.
 - The concentration of the dissolved compound in the filtered sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance

liquid chromatography (HPLC).[13] This concentration represents the solubility of the compound at that temperature.

Synthesis Pathway

The most common synthetic route to **Bis(dodecylthio)dimethylstannane** is through a nucleophilic substitution reaction.[2][3] This involves reacting dimethyltin dichloride with two equivalents of dodecylthiol.[3] The reaction is typically performed in the presence of a base, such as triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3] The process is conducted under an inert atmosphere to prevent the oxidation of the thiol.[1]



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Synthesis of **Bis(dodecylthio)dimethylstannane**.

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